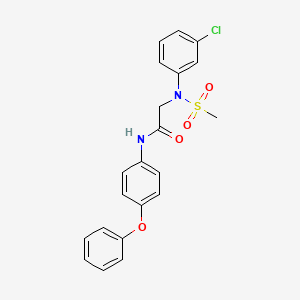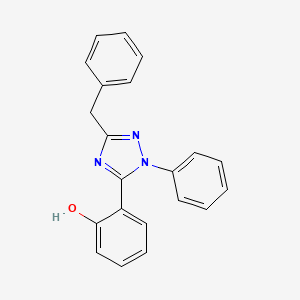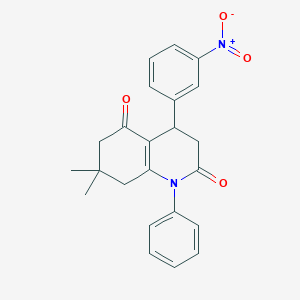
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, also known as CP-690,550, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of cytoplasmic tyrosine kinases that play a critical role in the signaling pathways of cytokines and growth factors.
作用機序
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of cytokine production and the inhibition of immune responses. This compound has been shown to be highly selective for JAK3, with minimal inhibitory activity against other JAK family members.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In a rat model of rheumatoid arthritis, this compound reduced the severity of joint inflammation and bone destruction. In a mouse model of psoriasis, this compound reduced the thickness of the epidermis and the infiltration of immune cells. In a mouse model of acute graft-versus-host disease, this compound reduced the mortality rate and the severity of tissue damage.
実験室実験の利点と制限
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments using this compound.
将来の方向性
There are several future directions for research on N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide. One area of interest is the potential use of this compound in the treatment of cancer. JAK3 is involved in the signaling pathways of several growth factors, including vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are involved in angiogenesis and tumor growth. This compound has been shown to inhibit the proliferation of cancer cells in vitro, and further studies are needed to explore its potential as a cancer therapy.
Another area of interest is the development of more potent and selective JAK3 inhibitors. This compound has been shown to be highly selective for JAK3, but it has some off-target inhibitory activity against JAK2 and TYK2. Developing more selective JAK3 inhibitors could improve the safety and efficacy of JAK3 inhibition as a therapeutic strategy.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of JAK3, which plays a critical role in the signaling pathways of cytokines and growth factors. This compound has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, transplant rejection, and cancer. This compound has several advantages for lab experiments, including its high potency, selectivity, and stability, but it also has some limitations, including its poor solubility in water and potential toxicity at high doses. Further research is needed to explore the potential of this compound as a therapeutic agent and to develop more potent and selective JAK3 inhibitors.
合成法
The synthesis of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide involves several steps, starting with the reaction of 4-phenoxyaniline with 3-chlorobenzoyl chloride to form the intermediate 3-chloro-4-phenoxybenzamide. The intermediate is then reacted with methylsulfonyl chloride to form N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)benzamide, which is subsequently reacted with 3-chlorophenyl isocyanate to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, transplant rejection, and cancer. JAK3 plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the regulation of immune responses. This compound inhibits JAK3 and reduces the production of cytokines, thereby suppressing the immune response. This makes this compound a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-29(26,27)24(18-7-5-6-16(22)14-18)15-21(25)23-17-10-12-20(13-11-17)28-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMHZXOYBGNSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)

![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)

![4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4922112.png)
![N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4922114.png)
![N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)
![N-(4-bromophenyl)-2-[(4-bromophenyl)amino]-4-[(4-bromophenyl)imino]-3-chloro-2-butenamide](/img/structure/B4922126.png)

![2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4922142.png)


![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4922175.png)
![N-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B4922183.png)
